2-(Benzo[D]isoxazol-3-YL)ethanol
Overview
Description
“2-(Benzo[D]isoxazol-3-YL)ethanol” is a chemical compound with the molecular formula C9H9NO2 . It has been used in research and development . It has been mentioned in the context of EPAC antagonists, which are a type of drug that can inhibit the EPAC proteins .
Synthesis Analysis
The synthesis of “2-(Benzo[D]isoxazol-3-YL)ethanol” involves several stages. One method involves the use of benzo[d]isoxazol-3-yl-acetic and borane dimethylsulfide complex in anhydrous THF . Another method involves the condensation of 2-(2-hydroxyethyl) benzo isothiazol-3 (2H) -one with aliphatic acids .Molecular Structure Analysis
The molecular structure of “2-(Benzo[D]isoxazol-3-YL)ethanol” has been studied using various techniques such as IR, 1H and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination .Chemical Reactions Analysis
The chemical reactions involving “2-(Benzo[D]isoxazol-3-YL)ethanol” have been studied. For example, it has been found that the isoxazole ring A of the compound can tolerate chemical modifications with either introduction of flexible electron-donating substitutions or structurally restrictedly fusing with a phenyl ring .Scientific Research Applications
Anticancer Activity
Isoxazole derivatives, including 2-(Benzo[D]isoxazol-3-YL)ethanol, have been studied for their potential anticancer properties. They can interfere with various biological pathways that are crucial for cancer cell survival and proliferation. For instance, some isoxazole compounds have shown the ability to inhibit tubulin polymerization, which is essential for cell division .
Anti-inflammatory Properties
The anti-inflammatory potential of isoxazole compounds is significant due to their inhibitory effects on inflammatory mediators. These compounds can modulate the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Antimicrobial Effects
Isoxazole derivatives exhibit antimicrobial activity by disrupting the cell wall synthesis of bacteria or interfering with the protein synthesis of pathogens. This makes them valuable candidates for developing new antibiotics, especially in the face of rising antibiotic resistance .
Neuroprotective Effects
Research has indicated that isoxazole compounds may possess neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Enzyme Inhibition
Isoxazole derivatives are known to act as enzyme inhibitors, targeting various enzymes that are involved in disease pathogenesis. For example, they can inhibit phosphodiesterases, which play a role in inflammatory diseases and depression .
Agricultural Applications
In agriculture, isoxazole derivatives can be used as herbicides or fungicides. Their ability to interfere with the growth of unwanted plants or fungi helps in crop protection and yield improvement .
Safety and Hazards
Mechanism of Action
Target of Action
Isoxazole derivatives have been known to exhibit a wide spectrum of biological activities and therapeutic potential .
Mode of Action
It is known that the substitution of various groups on the isoxazole ring imparts different activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological targets it interacts with.
Biochemical Pathways
Isoxazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-5-8-7-3-1-2-4-9(7)12-10-8/h1-4,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKKOJQAYUCNGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483880 | |
Record name | 2-(BENZO[D]ISOXAZOL-3-YL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[D]isoxazol-3-YL)ethanol | |
CAS RN |
57148-90-0 | |
Record name | 2-(BENZO[D]ISOXAZOL-3-YL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,2-benzoxazol-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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